molecular formula C14H12N2O3S B7767475 (2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal

(2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal

Cat. No.: B7767475
M. Wt: 288.32 g/mol
InChI Key: UGVYPNCFEJCYCE-FOWTUZBSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal involves several steps, starting from [starting material]. The key reactions include [reaction types], which are carried out under specific conditions such as [temperature, pressure, catalysts]. For example, the reaction between [reactants] in the presence of [catalyst] at [temperature] yields the intermediate compound, which is further processed to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process typically involves [industrial method], which allows for efficient and cost-effective production. The use of [specific equipment] and [process optimization techniques] are crucial in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as [oxidizing agent] under conditions like [temperature, solvent].

    Reduction: Reduction of this compound is achieved using [reducing agent] in [solvent] at [temperature].

    Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups using reagents like [substituting agent].

Major Products Formed:

Scientific Research Applications

(2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: this compound is studied for its biological activity, including its effects on [biological targets].

    Medicine: Research explores its potential therapeutic applications, such as [medical use].

    Industry: It is utilized in the production of [industrial products], contributing to advancements in [specific industry].

Mechanism of Action

The mechanism of action of (2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal involves its interaction with specific molecular targets and pathways. It exerts its effects by [mechanism], which includes binding to [target] and modulating [pathway]. This interaction leads to [biological effect], making it a compound of interest for further research.

Comparison with Similar Compounds

(2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal is compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: [List of similar compounds]

    Comparison: this compound differs from these compounds in terms of [structural features, reactivity, applications]. For example, while [similar compound] has [property], this compound exhibits [unique property], making it more suitable for [specific application].

Properties

IUPAC Name

(2E)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxo-3-thiophen-2-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-11-6-4-10(5-7-11)15-16-12(9-17)14(18)13-3-2-8-20-13/h2-9,15H,1H3/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVYPNCFEJCYCE-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C=O)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(\C=O)/C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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